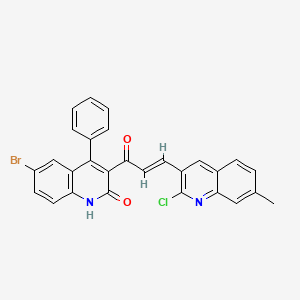

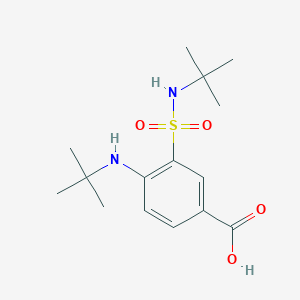

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid often involves the use of tert-butyl groups as protecting groups or as part of the reaction intermediates. For instance, the preparation of N-tert-butanesulfinyl imines showcases a method where tert-butyl groups play a crucial role in the synthesis of amines, indicating similar strategies may be applicable to the target compound (Ellman et al., 2002). This demonstrates the versatility and importance of tert-butyl groups in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups has been extensively studied, revealing insights into their steric and electronic effects. For example, research on the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid provides valuable information on how tert-butyl groups influence molecular conformation and stability (Meurs & Koningsveld, 1974). These insights are critical for understanding the behavior of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid in various chemical contexts.

Chemical Reactions and Properties

The presence of tert-butylamino and tert-butylsulfamoyl groups significantly impacts the chemical reactivity and properties of benzoic acid derivatives. Studies on similar structures have shown that these groups can influence the acidity of the benzoic acid moiety, as well as its reactivity towards nucleophiles and electrophiles. The selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid illustrates the reactivity of sulfamoyl-substituted benzoic acids under electrochemical conditions, suggesting potential pathways for functionalizing the target compound (Michman & Weiss, 1990).

Physical Properties Analysis

The physical properties of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid, such as melting point, solubility, and crystal structure, can be inferred from studies on similar compounds. For instance, the analysis of the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxybenzoic acid provides insights into how tert-butyl groups affect the physical characteristics of benzoic acid derivatives (Mathammal et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid, including its reactivity, stability, and interaction with other molecules, are closely related to its functional groups. The study on N-tert-butanesulfinyl imines showcases the chemical versatility of tert-butylsulfamoyl groups, providing a foundation for understanding the chemical behavior of the target compound in synthetic and analytical applications (Ellman et al., 2002).

科学的研究の応用

Anticancer Potential

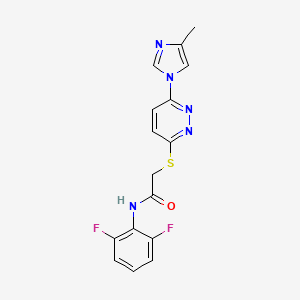

4-(3-(tert-Butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, a derivative of the target compound, shows significant anticancer potential against breast and kidney cancer cells. It induces apoptosis in breast cancer cells by upregulating PTEN, leading to the inhibition of the Wnt/TCF signaling cascade and arresting the S phase in these cells (Siddharth et al., 2013).

Magnetism Studies

The compound 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, related to the target chemical, shows interesting magnetic properties. Solid-state magnetic susceptibility studies indicate an antiferromagnetic downturn at lower temperatures, suggesting a phase change or the presence of multiple competing exchange interactions (Baskett & Lahti, 2005).

Chemical Synthesis

(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is another derivative utilized in organic synthesis. Its preparation involves ketones and diazo compounds, and it has applications in the synthesis of amino acids and metal-catalyzed reactions (Linder, Steurer, & Podlech, 2003).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to the target compound, are vital intermediates in the asymmetric synthesis of amines. They provide a range of highly enantioenriched amines and serve as new ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

特性

IUPAC Name |

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-14(2,3)16-11-8-7-10(13(18)19)9-12(11)22(20,21)17-15(4,5)6/h7-9,16-17H,1-6H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUAPBFHEYGTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)

![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)

![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)